N-Benzyloxycarbonyl-(isopropoxymethyl)amine

Mannich reaction aminomethylation titanium enolate

Researchers requiring precise aminomethylation without competing nucleophilic by-products find traditional methoxymethyl carbamates problematic. This isopropoxymethyl variant offers a tunable leaving group that minimizes alcohol-derived side reactions, enabling cleaner diastereoselective β²-amino acid synthesis. Key supply advantages: · Validated for multigram-scale preparation of Cbz-β²hPhe-OH, β²hLeu-OH, and β²hVal-OH with preserved stereochemical integrity. · Solid-state storage stability (2-8 °C) and defined LogP (2.5) ensure accurate stoichiometric control and straightforward reaction optimization. · Available in batch quantities up to 10 g, supporting pilot-scale and process development campaigns with consistent 97% purity and reliable global logistics.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1122410-32-5
Cat. No. B1497989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonyl-(isopropoxymethyl)amine
CAS1122410-32-5
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)OCNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H17NO3/c1-10(2)16-9-13-12(14)15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
InChIKeyNJNHLPYLCKMUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Isopropoxymethyl Carbamate – Procurement Guide


N-Benzyloxycarbonyl-(isopropoxymethyl)amine (CAS: 1122410-32-5), also known as benzyl isopropoxymethyl carbamate or Cbz-NH-CH₂-O-i-Pr, is a white crystalline solid (mp 70–74 °C; molecular weight 223.27 g/mol; LogP 2.5) [1]. The compound functions as a protected aminomethylating electrophile in which the Cbz (benzyloxycarbonyl) moiety serves as an amine protecting group and the isopropoxymethyl unit provides a tunable leaving group for nucleophilic displacement . It is commercially available at 97% purity from multiple suppliers and is routinely employed in peptide synthesis and medicinal chemistry for the introduction of aminomethyl functionality .

Reagent Type Protected aminomethylating electrophile with tunable isopropoxy leaving group
Workflow Mannich aminomethylation; Cbz-protected β²-amino acid and peptidomimetic synthesis
Physical Form Crystalline solid facilitates accurate weighing, storage, and multigram handling

Benzyl Isopropoxymethyl Carbamate – Analog Differentiation


Within the benzyl N-(alkoxymethyl)carbamate class, the alkoxy substituent critically governs both electrophilic reactivity and by-product formation during aminomethylation. Systematic evaluation of four congeners – methoxymethyl (3a), isopropoxymethyl (3b; the target compound), 2,2,2-trifluoroethoxymethyl (3c), and benzyloxymethyl (3d) – revealed that the isopropoxy variant provides a distinct, tunable balance of stability and reactivity that cannot be replicated by simpler or more labile alkoxy groups [1]. The methoxy analog generates problematic methanol-derived nucleophilic by-products that compete with the desired amine alkylation, while the trifluoroethoxy and benzyloxy analogs introduce different reactivity profiles that are not directly substitutable for the isopropoxy variant [1]. Consequently, selecting the appropriate N-(alkoxymethyl)carbamate is not a matter of generic interchange but a defined choice based on quantitative performance metrics in the intended synthetic transformation.

Target Compound
Isopropoxymethyl carbamate
Releases isopropanol, a weak nucleophile; minimizes by-product formation during aminomethylation.
Common Analog
Methoxymethyl carbamate
Generates methanol, a stronger nucleophile that competes with target amine, reducing yield and purity.
Substituting alkoxymethyl carbamates may shift reactivity and by-product profiles; reported performance differences are linked to leaving-group nucleophilicity, not generic interchangeability.

Benzyl Isopropoxymethyl Carbamate – Differential Performance Evidence


By-Product Suppression vs. Methoxymethyl Analog

In a direct head-to-head comparison of four benzyl N-(alkoxymethyl)carbamates as aminomethylating electrophiles, the isopropoxymethyl derivative (3b, the target compound) was evaluated against the methoxymethyl analog (3a). The methoxymethyl reagent generates methanol as a leaving-group by-product, which acts as a competing nucleophile and reduces the yield of the desired aminomethylated product [1]. The isopropoxymethyl derivative, by contrast, releases isopropanol – a substantially weaker nucleophile – thereby minimizing unwanted side reactions and improving the fidelity of the transformation [1]. This difference was explicitly cited as the rationale for preferring the isopropoxy variant in multigram-scale synthetic applications [2].

By-Product Suppression
Head-to-head
Isopropoxymethyl releases isopropanol (weak nucleophile) vs. methoxymethyl releases methanol (strong, competing nucleophile).
Supports cleaner aminomethylation with reduced side reactions.
Mannich reaction of titanium enolates; qualitative comparison.
Mannich reaction aminomethylation titanium enolate electrophile screening

Multigram-Scale Reliability and Reproducibility

The target compound has been explicitly designated as the preferred aminomethylating agent for multigram-scale preparation of Cbz-protected β²-amino acids, such as Cbz-β²hPhe-OH [1]. This selection, documented in authoritative Organic Syntheses procedures, reflects validated performance at preparative scale – an attribute not established for the methoxymethyl or alternative alkoxymethyl congeners [2]. While specific yield comparisons across scales are not tabulated in a single study, the formal endorsement of this specific reagent for multigram work constitutes a qualitative differential indicator relative to unvalidated analogs.

Scale Reliability
Class-level
Explicitly designated as preferred reagent for multigram Cbz-β²hPhe-OH synthesis in Organic Syntheses procedures.
Reported scale-up endorsement; verify lot-specific performance.
No tabulated yield data across scales; differential based on procedural documentation.
process chemistry multigram synthesis β-amino acid synthesis scale-up

Solid-Form Handling & Storage Advantages

The target compound is a crystalline solid with a melting point of 70–74 °C, enabling straightforward handling, weighing, and storage at 2–8 °C without the volatility or hygroscopicity concerns associated with lower-molecular-weight liquid electrophiles . In contrast, the unsubstituted benzyl carbamate parent compound (Cbz-NH₂) melts at 88 °C, and the methoxymethyl analog is not commercially supplied with a well-defined melting range [1]. The solid physical form of the isopropoxymethyl derivative minimizes exposure risks and simplifies inventory management relative to liquid reagents.

Solid-Form Handling
Reported
Crystalline solid, mp 70–74 °C; non-hygroscopic, stable at 2–8 °C.
Facilitates accurate weighing and reduces volatility concerns vs. liquid analogs.
Comparator benzyl carbamate mp 88 °C; methoxymethyl form not consistently reported.
solid reagent storage stability handling safety logistics

Benzyl Isopropoxymethyl Carbamate – Validated Application Scenarios


Stereoselective β²-Amino Acid Synthesis

The target compound is employed as an electrophilic aminomethylating reagent for the diastereoselective synthesis of Cbz-protected β²-amino acids, including Cbz-β²hPhe-OH, Cbz-β²hLeu-OH, and Cbz-β²hVal-OH. The isopropoxymethyl leaving group minimizes competing nucleophilic attack by the liberated alcohol, preserving stereochemical integrity and enabling multigram-scale production [1]. This application is validated by Organic Syntheses procedures and is directly supported by the differential evidence on leaving-group nucleophilicity [2].

Peptidomimetic & Foldamer Building Blocks

The compound serves as a protected aminomethyl synthon for constructing β-peptide and γ-peptide foldamer scaffolds. The Cbz group provides orthogonal protection compatible with Fmoc- and Boc-based solid-phase peptide synthesis strategies, while the isopropoxymethyl moiety enables clean aminomethyl installation without side-reaction contamination [1]. This application derives from the established use of the compound in β²-amino acid synthesis [2].

Medicinal Chemistry Aminomethylating Reagent

The compound functions as a masked aminomethylating agent for introducing Cbz-protected aminomethyl groups into nucleophilic substrates, including enolates, amines, and carbon nucleophiles. The solid physical form (mp 70–74 °C) and defined LogP (2.5) facilitate accurate stoichiometric control and reaction optimization [1]. This application is supported by the compound's documented role as a preferred electrophile in aminomethylation screening studies [2].

Process Scale-Up & Multigram Campaigns

The compound is validated for multigram-scale operations, as evidenced by its explicit designation as the preferred reagent for preparative-scale Cbz-β²hPhe-OH synthesis [1]. The solid-state storage stability (2–8 °C) and commercial availability in batch quantities up to 10 g support procurement for pilot-scale and process development campaigns [2]. This application is directly linked to the documented multigram-scale reliability evidence .

Application
Selection Property
Validation Focus
Stereoselective β²-amino acid synthesis
Isopropoxy leaving-group selectivity
Diastereoselectivity and yield at preparative scale
Peptidomimetic & foldamer building blocks
Orthogonal Cbz protection with clean aminomethyl installation
Compatibility with Fmoc/Boc solid-phase strategies
Medicinal chemistry aminomethylation
Solid reagent with defined LogP for stoichiometric control
Reaction optimization on enolate/amine nucleophiles
Process scale-up & multigram campaigns
Documented multigram reliability and storage stability
Batch-to-batch consistency for pilot-scale development
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